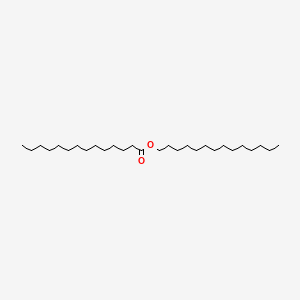

Myristyl myristate

Description

Properties

IUPAC Name |

tetradecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXJUASMGQEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047403 | |

| Record name | Myristyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Tetradecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3234-85-3 | |

| Record name | Myristyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3234-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4042ZC00DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Myristyl Myristate via Esterification

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, an ester of myristyl alcohol and myristic acid, is a valuable ingredient in the pharmaceutical and cosmetic industries, prized for its emollient and texturizing properties. This technical guide provides an in-depth overview of its synthesis via esterification, focusing on both traditional chemical and modern enzymatic methods. Detailed experimental protocols, comparative data, and process visualizations are presented to assist researchers and professionals in the development and optimization of this compound synthesis.

Core Concepts in this compound Synthesis

The fundamental reaction for producing this compound is the esterification of myristic acid with myristyl alcohol, which produces water as a byproduct.[1] The equilibrium of this reversible reaction can be shifted towards the product side by removing water as it is formed. The choice of catalyst—typically an acid for chemical synthesis or a lipase for enzymatic synthesis—is a critical factor influencing reaction conditions, yield, purity, and overall process sustainability.

Comparative Analysis of Synthesis Methods

Both chemical and enzymatic routes offer distinct advantages and disadvantages in the synthesis of this compound. Chemical synthesis is often faster and utilizes less expensive catalysts, while enzymatic synthesis proceeds under milder conditions, offering higher specificity and resulting in a purer product with fewer byproducts.[2][3] This higher purity can reduce the need for extensive downstream processing steps like deodorization and bleaching, which are often necessary for chemically synthesized esters used in cosmetics.[3]

| Parameter | Chemical Synthesis (Acid Catalysis) | Enzymatic Synthesis (Lipase Catalysis) |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Immobilized lipases (e.g., Novozym 435 from Candida antarctica) |

| Reaction Temperature | Higher (e.g., 120-200°C) | Milder (e.g., 60-80°C)[3] |

| Reaction Time | Generally shorter | Typically longer (e.g., 2-24 hours)[2][4] |

| Yield | High, but can be limited by side reactions | Generally high, often exceeding 90% with optimization |

| Product Purity | Lower, with potential for colored and odorous byproducts[2] | Higher, with minimal side reactions[2] |

| Process Conditions | Harsher, requiring more energy | Milder, more energy-efficient[3] |

| Sustainability | Less "green" due to harsh conditions and catalyst disposal | Considered a "green" and sustainable method |

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of this compound using an acid catalyst.

Materials:

-

Myristic Acid (1 molar equivalent)

-

Myristyl Alcohol (1.1 molar equivalents)

-

p-Toluenesulfonic acid (0.02 molar equivalents)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine myristic acid and myristyl alcohol.

-

Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the addition of p-toluenesulfonic acid as the catalyst.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete (indicated by the cessation of water collection), cool the mixture to room temperature.

-

Neutralization and Washing: Transfer the reaction mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetone.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines a general procedure for the enzymatic synthesis of this compound, which is noted for its high purity and environmentally friendly conditions.[2][3] The use of an immobilized lipase, such as Novozym 435, allows for easy recovery and reuse of the catalyst.

Materials:

-

Myristic Acid (1 molar equivalent)

-

Myristyl Alcohol (1 molar equivalent)

-

Immobilized Lipase (e.g., Novozym 435, 1-10% by weight of total substrates)[2]

-

n-Hexane (optional solvent)

-

5% Sodium bicarbonate solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine equimolar amounts of myristic acid and myristyl alcohol. A solvent-free system can be employed, or a non-polar organic solvent like n-hexane can be added.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Esterification: Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with constant agitation.[2] To drive the reaction towards completion, apply a vacuum to facilitate the removal of the water byproduct.[2] The reaction progress can be monitored by analyzing the decrease in myristic acid concentration via titration or GC analysis.[2]

-

Enzyme Recovery: Upon reaching the desired conversion (typically after 8-24 hours), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and dried for reuse.[2]

-

Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash with a 5% sodium bicarbonate solution to remove any unreacted myristic acid.

-

Wash with distilled water until the aqueous layer is neutral.

-

To remove unreacted myristyl alcohol, the product can be purified by crystallization from ethanol.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Process Visualizations

To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction and a general experimental workflow.

References

An In-depth Technical Guide to the Physical Properties of Myristyl Myristate for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate (C28H56O2), the ester of myristyl alcohol and myristic acid, is a pivotal excipient in the formulation of pharmaceuticals and cosmetics.[1][2][3] Its multifaceted nature allows it to function as an emollient, thickener, stabilizer, and opacifier, contributing significantly to the desired sensory and performance characteristics of topical formulations.[2][4][5][6] This technical guide provides an in-depth analysis of the core physical properties of this compound, offering a critical resource for formulation scientists. Understanding these properties is paramount for optimizing product texture, ensuring stability, and enhancing the delivery of active pharmaceutical ingredients (APIs).

Core Physical and Chemical Properties

This compound is a white to yellowish, waxy solid at room temperature, often supplied as flakes or pastilles with a characteristic fatty odor.[1][3][6][7] Its primary role in formulations is to impart a rich, velvety feel to the skin, improve spreadability, and modify viscosity.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound, critical for its effective use in formulation development.

Table 1: General Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Tetradecyl tetradecanoate | [1][10] |

| CAS Number | 3234-85-3 | [1][4] |

| Molecular Formula | C28H56O2 | [8][10] |

| Molar Weight | 424.74 g/mol | [8][11] |

| Appearance | White to yellowish waxy solid (flakes or pastilles) | [1][6][7][8] |

| Odor | Characteristic fatty odor | [6][7] |

Table 2: Thermal and Density Properties

| Property | Value | Source(s) |

| Melting Point | 37–39 °C (approximately 100°F) | [6][7][11][12][13] |

| Boiling Point | ~378 °C to 462.2 °C (Predicted) | [1][8][11] |

| Density | 0.859 ± 0.06 g/cm³ to 0.88 g/cm³ (Predicted) | [1][8][11] |

Table 3: Solubility and Formulation Parameters

| Property | Description | Source(s) |

| Solubility in Water | Insoluble | [1][11][13][14] |

| Solubility in Oils | Soluble in mineral oils and other cosmetic oils | [1][7][11] |

| Solubility in Alcohols | Insoluble in ethanol, isopropanol, glycerol, propylene glycol | [1] |

| Typical Use Concentration | 1-10% in creams and lotions | [4][7][8] |

| pH Range Stability | Stable across a wide pH range | [5][7] |

| Compatibility | Compatible with anionic, nonionic, and cationic surfactants | [7][14] |

Functional Properties in Formulations

This compound's physical properties directly translate to its functional roles in a formulation, as detailed below.

-

Emolliency and Moisturization : Its ester structure provides a lubricating and softening effect on the skin.[2][5] By forming an occlusive layer, it helps to reduce transepidermal water loss (TEWL), thereby maintaining skin hydration.[6][14]

-

Texture Modification and Spreadability : With a melting point close to skin temperature, this compound melts upon application, contributing to a smooth, non-greasy, and velvety after-feel.[1][4][9][13] This property significantly enhances the spreadability of creams and lotions.[8][12]

-

Viscosity and Consistency Building : As a waxy solid, it increases the body and thickness of emulsions, acting as a viscosity-modifying agent.[4][5]

-

Emulsion Stabilization : It functions as a co-emulsifier, improving the stability of emulsions, particularly at higher oil concentrations and across temperature variations.[6][9]

-

Opacifying Agent : this compound imparts a white, opaque appearance to formulations, which can enhance the aesthetic appeal of the final product.[4][6]

-

Drug Delivery : While not a primary penetration enhancer, its emollient properties can influence the hydration state of the stratum corneum, which may indirectly affect the permeation of some active ingredients. It can also act as a vehicle for the dispersion of active ingredients.[3][4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on established standards to ensure accuracy and reproducibility.

Determination of Melting Point (Cooling Curve Method)

This protocol is adapted from the ASTM D87 standard test method, suitable for waxy solids like this compound.

Objective: To determine the melting point of this compound by observing the temperature plateau during cooling.

Apparatus:

-

Glass test tube (25 mm diameter, 150 mm length)

-

Air bath

-

Water bath

-

Calibrated thermometer (ASTM 14C or equivalent) with 0.1°C divisions

-

Heating device (hot plate or oven)

-

Cork with a central hole for the thermometer

Procedure:

-

Melt a sample of this compound (at least 25 g) in an oven or on a hot plate to a temperature at least 8°C above its expected melting point. Avoid direct flame and do not keep the sample molten for more than one hour.

-

Fill the test tube to a height of 51 mm with the molten sample.

-

Insert the thermometer through the cork so that the bulb is centered and the bottom is 10 mm from the bottom of the test tube.

-

Place the test tube assembly into the air bath, which is supported in a water bath maintained at 16-28°C.

-

Record the thermometer reading every 15 seconds as the sample cools.

-

The melting point is identified as the temperature at which a plateau occurs. This is determined by the first five consecutive readings that are all within a 0.1°C range.

Determination of Solubility in Cosmetic Oils

This protocol outlines a general method for determining the solubility of this compound in a given cosmetic oil.

Objective: To determine the solubility of this compound in a specific oil at a controlled temperature.

Apparatus:

-

Isothermal shaker or magnetic stirrer with hotplate

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis, if required)

Procedure:

-

Prepare a series of vials, each containing a fixed amount of the chosen cosmetic oil (e.g., 10 g).

-

Add incrementally increasing amounts of this compound to each vial.

-

Seal the vials and place them in an isothermal shaker set to a standard temperature (e.g., 25°C or 40°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials for any undissolved solid. The vial with the highest concentration of this compound that shows no visible solid particles provides an estimate of the solubility.

-

For a more precise determination, centrifuge the supersaturated samples to sediment the excess solid.

-

Carefully extract the supernatant and filter it through a 0.45 µm syringe filter.

-

The concentration of this compound in the filtered supernatant can be determined by a suitable analytical technique, such as gravimetry (after solvent evaporation) or HPLC, to quantify the solubility.

Determination of Viscosity/Consistency

For a semi-solid material like this compound at temperatures around its melting point, a rotational viscometer or a penetrometer can be used to characterize its consistency.

Objective: To measure the viscosity or consistency of this compound at a specified temperature.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type) with appropriate spindles (e.g., T-bar for semi-solids) or a cone-plate rheometer.

-

Temperature-controlled sample holder or water bath.

-

Alternatively, a penetrometer with a standard cone (as per ISO 2137).

Procedure (Using a Rotational Viscometer):

-

Melt the this compound sample and then allow it to equilibrate to the desired measurement temperature in the sample holder.

-

Select an appropriate spindle and rotational speed. For semi-solids, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.

-

Lower the rotating spindle into the sample to the correct immersion depth.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading in Pascal-seconds (Pa·s) or centipoise (cP).

-

Measurements can be repeated at different shear rates to characterize the rheological behavior (e.g., shear thinning).

Visualization of Structure-Function Relationship

The following diagram illustrates the logical flow from the physical properties of this compound to its functional roles in a formulation.

Caption: Relationship between this compound's properties and formulation functions.

Conclusion

This compound is a highly versatile and functional ingredient in the development of topical drug delivery systems and cosmetic products. Its unique combination of a waxy solid nature with a melting point near that of the skin allows for significant contributions to the aesthetic and functional properties of a formulation. A thorough understanding and characterization of its physical properties, as outlined in this guide, are essential for formulators to harness its full potential in creating stable, effective, and sensorially pleasing products. The provided experimental protocols offer a framework for the consistent and accurate evaluation of this compound, ensuring its optimal performance in diverse formulation applications.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. thinksrs.com [thinksrs.com]

- 4. filab.fr [filab.fr]

- 5. Melting point - WaxPedia [waxpedia.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. oecd.org [oecd.org]

- 12. scribd.com [scribd.com]

- 13. uspbpep.com [uspbpep.com]

- 14. scribd.com [scribd.com]

Myristyl Myristate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl myristate (CAS: 3234-85-3) is a wax-like ester of myristyl alcohol and myristic acid. Predominantly utilized in the cosmetic and pharmaceutical industries, it functions as an emollient, texture enhancer, and stabilizer in a variety of formulations. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside visual representations of these workflows to facilitate a comprehensive understanding of its application and quality control.

Core Chemical and Physical Properties

This compound is a saturated fatty ester characterized by its waxy solid form at room temperature. Its properties make it a valuable excipient in topical formulations, contributing to the product's sensory profile and stability.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 3234-85-3[1] |

| Molecular Formula | C₂₈H₅₆O₂ |

| Molecular Weight | 424.74 g/mol [2] |

| IUPAC Name | Tetradecyl tetradecanoate |

| Synonyms | Myristic acid, tetradecyl ester; Ceraphyl 424; Crodamol MM; Liponate MM |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below, highlighting its behavior in various conditions relevant to formulation development.

| Property | Value |

| Melting Point | 37-44 °C |

| Boiling Point | ~462.2 °C (Predicted) |

| Density | ~0.86 g/cm³ |

| Appearance | White to yellowish waxy solid |

| Solubility | Insoluble in water; Soluble in oils and organic solvents |

| Saponification Value | 120 - 135 mg KOH/g |

| Acid Value | < 1.0 mg KOH/g |

Synthesis of this compound

This compound is commercially synthesized through the esterification of myristyl alcohol with myristic acid. This reaction can be catalyzed chemically or enzymatically. The enzymatic approach is gaining traction as a "green" alternative, offering high specificity and milder reaction conditions.

Enzymatic Synthesis Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis of this compound, a method favored for producing high-purity esters for cosmetic and pharmaceutical applications.

Exemplary Experimental Protocol: Enzymatic Synthesis

The following protocol is an example of the enzymatic synthesis of a long-chain wax ester, which can be adapted for this compound.

Materials:

-

Myristic Acid

-

Myristyl Alcohol

-

Immobilized Lipase (e.g., Novozym 435)

-

n-Hexane (or solvent-free)

-

5% Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a jacketed glass reactor, combine equimolar amounts of myristic acid and myristyl alcohol. For a solvent-based reaction, add n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a concentration of 1-10% by weight of the total substrates.

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-70°C) and stir at a constant rate (e.g., 200 rpm). The reaction can be carried out under vacuum to facilitate the removal of water, a byproduct of the esterification, which drives the reaction towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the concentration of myristic acid by titration with a standard solution of sodium hydroxide or by gas chromatography (GC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 2-24 hours), stop the reaction by cooling the mixture. The immobilized enzyme can be recovered by filtration for potential reuse.

-

Product Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted myristic acid. c. Wash with distilled water until the aqueous layer is neutral. d. Dry the organic phase over anhydrous sodium sulfate. e. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Methods for Quality Control

The purity of this compound is crucial for its performance and safety in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound and its potential impurities, such as unreacted starting materials.

GC-MS Analytical Workflow

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

Exemplary Experimental Protocol: GC-MS Analysis

This protocol for a similar long-chain ester can be adapted for the purity analysis of this compound.

Materials and Instrumentation:

-

This compound sample

-

Hexane or Toluene (solvent)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

High-temperature capillary column (e.g., DB-1 HT or similar)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark. A final concentration of 0.1–1.0 mg/mL is recommended.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: DB-1 HT fused-silica capillary column (e.g., 15 m × 0.25 mm, 0.10 µm film thickness).

-

Injector: Split/splitless injector at 350°C.

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 1 minute.

-

Ramp at 15°C/min to 320°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 50 to 600.

-

-

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra with those of reference standards.

-

Quantify the purity and the levels of impurities using a suitable calibration method.

-

Applications in Drug Development

In the pharmaceutical sector, this compound is primarily used as an excipient in topical and transdermal drug delivery systems. Its functions include:

-

Emollient: It enhances the feel and spreadability of creams and ointments, improving patient compliance.

-

Thickening Agent: It contributes to the desired viscosity of formulations, ensuring stability and proper application.

-

Occlusive Agent: By forming a thin film on the skin, it can reduce transepidermal water loss and potentially enhance the penetration of active pharmaceutical ingredients (APIs).

While not an active ingredient itself, its physical properties can significantly influence the performance and efficacy of dermatological products.

Conclusion

This compound is a versatile and widely used ester with well-defined physicochemical properties. Its synthesis, particularly through enzymatic routes, offers a high-purity product suitable for the stringent requirements of the pharmaceutical and cosmetic industries. Robust analytical methods, such as GC-MS, are essential for ensuring the quality and consistency of this compound in its application as a key excipient in formulation development. This guide provides a foundational understanding for researchers and scientists working with this valuable ingredient.

References

A Technical Guide to the Natural Sources of Myristic Acid and Myristyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a saturated fatty acid with 14 carbon atoms, and its corresponding fatty alcohol, myristyl alcohol, are valuable compounds with diverse applications in the pharmaceutical, cosmetic, and chemical industries. Myristic acid, for instance, is a crucial component in the synthesis of various esters and is a key substrate in the biological process of N-myristoylation, a lipid modification of proteins that plays a significant role in cellular signaling pathways. Myristyl alcohol is widely used as an emollient, emulsifier, and thickener in topical formulations. This technical guide provides an in-depth exploration of the natural sources of these two compounds, presenting quantitative data, detailed experimental protocols for their extraction and synthesis, and a visualization of relevant biological pathways.

Natural Sources of Myristic Acid

Myristic acid is found in a variety of plant and animal fats, typically as a component of triglycerides. The most commercially significant natural sources are tropical oils, particularly nutmeg butter, coconut oil, and palm kernel oil.[1][2]

Quantitative Data on Myristic Acid Content

The concentration of myristic acid varies among its natural sources. The table below summarizes the typical myristic acid content as a percentage of the total fatty acids in several key sources.

| Natural Source | Scientific Name | Myristic Acid Content (% of total fatty acids) |

| Nutmeg Butter | Myristica fragrans | 60 - 75%[3] |

| Coconut Oil | Cocos nucifera | 16 - 21%[3] |

| Palm Kernel Oil | Elaeis guineensis | 14 - 18%[3] |

| Butterfat (Bovine) | 8 - 14%[2] | |

| Human Breast Milk | 8.6%[2] |

Natural Sources of Myristyl Alcohol

Myristyl alcohol is not found in significant quantities in its free form in nature.[3] It is primarily produced through the chemical reduction of myristic acid or its esters.[4][5] Therefore, the natural sources of myristyl alcohol are indirectly the same as those of myristic acid, as these provide the necessary precursor for its synthesis. The industrial production of myristyl alcohol largely relies on the hydrogenation of myristic acid obtained from coconut oil and palm kernel oil.[4][6]

Experimental Protocols

Extraction of Oil from Natural Sources (Soxhlet Extraction)

This protocol describes a general method for the extraction of oil from nutmeg, coconut, and palm kernel using a Soxhlet apparatus.

Materials:

-

Dried and ground source material (nutmeg, copra, or palm kernel)

-

Soxhlet extractor apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

n-Hexane or tert-butyl methyl ether (solvent)

-

Rotary evaporator

-

Boiling chips

Procedure:

-

Accurately weigh approximately 20-25 g of the dried and finely ground source material and place it into a cellulose extraction thimble.[7]

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add 150-250 mL of the chosen solvent (n-hexane or tert-butyl methyl ether) and a few boiling chips to the round-bottom flask.[7][8]

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the solvent in the round-bottom flask using a heating mantle to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.

-

Continue the extraction for approximately 5-6 hours, or until the solvent in the extractor becomes colorless, indicating that the extraction is complete.[7][8]

-

Allow the apparatus to cool to room temperature.

-

Dismantle the apparatus and transfer the solvent-oil mixture from the round-bottom flask to a rotary evaporator.

-

Remove the solvent under reduced pressure at a temperature of approximately 40-60°C to obtain the crude extracted oil.[8]

Isolation of Myristic Acid from Trimyristin (from Nutmeg) by Hydrolysis

Nutmeg butter is rich in trimyristin, the triglyceride of myristic acid. This protocol outlines the hydrolysis of trimyristin to isolate myristic acid.

Materials:

-

Extracted nutmeg oil (trimyristin)

-

6 M Sodium hydroxide (NaOH) solution

-

95% Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Reflux apparatus

-

Beaker

-

Ice bath

-

Hirsch funnel and vacuum filtration apparatus

-

Distilled water

Procedure:

-

In a round-bottom flask, combine approximately 60 mg of the extracted trimyristin with 2 mL of 6 M NaOH and 2 mL of 95% ethanol.[9]

-

Add a boiling chip and reflux the mixture gently for 45 minutes.[9]

-

After reflux, allow the solution to cool to room temperature.

-

Transfer the reaction mixture to a beaker and, in a fume hood, carefully add 2 mL of concentrated HCl dropwise while stirring to precipitate the myristic acid.[9]

-

Cool the beaker in an ice bath for 10 minutes to ensure complete precipitation.[9]

-

Collect the solid myristic acid by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with three small portions of cold distilled water.[9]

-

Allow the myristic acid to dry completely.

Conversion of Myristic Acid to Myristyl Alcohol (Catalytic Hydrogenation)

This protocol provides a general laboratory-scale method for the hydrogenation of myristic acid to myristyl alcohol.

Materials:

-

Myristic acid

-

Palladium on carbon (Pd/C) or Nickel catalyst

-

Ethanol (solvent)

-

High-pressure hydrogenation reactor (autoclave)

-

Hydrogen gas source

-

Filter paper or celite

Procedure:

-

In the reaction vessel of a high-pressure autoclave, dissolve a known amount of myristic acid in a suitable solvent like ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst.[4][10]

-

Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[11]

-

Heat the reaction mixture to a specified temperature (e.g., 150-240°C) with continuous stirring.[3][11]

-

Maintain the reaction for 4-7 hours, monitoring the uptake of hydrogen.[3][11]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.[3]

-

The filtrate contains myristyl alcohol, which can be isolated by removing the solvent using a rotary evaporator. Further purification can be achieved by recrystallization or distillation.[3]

Quantification of Myristic Acid (GC-MS Analysis of Fatty Acid Methyl Esters - FAMEs)

This protocol outlines the conversion of fatty acids in an oil sample to their methyl esters (FAMEs) for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Extracted oil sample

-

Methanolic HCl or BF3-methanol reagent

-

Heptane or iso-octane

-

Saturated sodium bicarbonate or sodium carbonate solution

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a wax column)

-

FAME standards for calibration

Procedure:

-

Derivatization to FAMEs:

-

Weigh approximately 25 mg of the oil sample into a reaction vial.

-

Add 2 mL of methanolic HCl reagent.

-

Heat the mixture at 80°C for 20 minutes.

-

Allow the reaction to cool to room temperature.

-

Add 2 mL of water and 2 mL of heptane, and vortex the mixture.

-

Allow the layers to separate and transfer the upper heptane layer, containing the FAMEs, to a clean vial.

-

Dry the heptane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Conditions (example):

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Data Acquisition: Can be in full scan mode or Single Ion Monitoring (SIM) for higher sensitivity.[12]

-

-

-

Quantification:

-

Identify the myristic acid methyl ester peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the amount of myristic acid by creating a calibration curve using known concentrations of a myristic acid methyl ester standard.

-

Signaling Pathways

Plant Fatty Acid Biosynthesis Pathway

Myristic acid is an intermediate in the de novo synthesis of fatty acids in plants, which primarily occurs in the plastids. The process begins with acetyl-CoA and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex.

Caption: De novo fatty acid biosynthesis pathway in plants.

Fatty Alcohol Biosynthesis Pathway

Fatty alcohols can be synthesized from fatty acyl-CoAs through a two-step or a one-step enzymatic reduction. This pathway is often engineered in microorganisms for the production of fatty alcohols.

Caption: Enzymatic pathways for fatty alcohol biosynthesis.

N-Myristoylation Signaling Pathway

N-myristoylation is a crucial post-translational modification where myristic acid is attached to the N-terminal glycine of many signaling proteins. This modification is essential for membrane targeting and protein-protein interactions.

Caption: The N-myristoylation signaling pathway.

Conclusion

Myristic acid is readily available from several natural, particularly plant-based, sources, with nutmeg butter, coconut oil, and palm kernel oil being the most concentrated. Myristyl alcohol, on the other hand, is primarily obtained through the chemical modification of myristic acid. The experimental protocols provided in this guide offer a foundation for the extraction, isolation, synthesis, and quantification of these valuable compounds. Understanding the biosynthetic and signaling pathways in which myristic acid and its derivatives are involved is crucial for researchers in drug development and various scientific fields, as these pathways present potential targets for therapeutic intervention and further study.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Biosynthesis and elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Structure and Polymorphism of Myristyl Myristate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, a saturated wax ester formed from myristyl alcohol and myristic acid, is a widely utilized excipient in pharmaceutical and cosmetic formulations.[1][2][3][4] Its solid-state properties, particularly its crystalline structure and polymorphic behavior, are critical determinants of its functionality, influencing factors such as formulation stability, texture, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of this compound, detailing the experimental methodologies used for its characterization and presenting available data to aid in its effective application.

Introduction to the Crystalline Nature of this compound

This compound (C₂₈H₅₆O₂) exists as a white or yellowish waxy solid at room temperature.[1][5] Its crystalline structure is a key attribute that dictates its physical properties, including its melting point, which is typically in the range of 37°C to 45°C.[5][6][7][8] The arrangement of its long hydrocarbon chains into an ordered crystal lattice is responsible for its solid form and waxy texture.

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[9] These different forms, or polymorphs, possess distinct physical properties despite having the same chemical composition. For long-chain esters like this compound, polymorphism arises from different packing arrangements of the molecules in the crystal lattice. This can significantly impact the material's melting point, solubility, and mechanical properties. While specific polymorphic forms of this compound are not extensively detailed in publicly available literature, the behavior of analogous long-chain wax esters suggests that it likely exhibits common polymorphic forms such as α, β', and β, in order of increasing stability.[10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₂₈H₅₆O₂ | [5] |

| Molecular Weight | 424.74 g/mol | |

| Appearance | White to yellowish waxy solid | [1][5] |

| Melting Point | ~38°C - 45°C | [4][5][6][7][8] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents | [5] |

Experimental Characterization of Crystalline Structure and Polymorphism

The investigation into the crystalline structure and polymorphism of this compound employs several key analytical techniques. The general workflow for such a study is depicted in the diagram below.

Recrystallization for Polymorph Generation

The generation of different polymorphic forms is a crucial first step in their study. Recrystallization from various solvents under different cooling rates is a common method to induce the formation of different crystal structures.[11][12][13][14][15]

Detailed Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) should be screened for their ability to dissolve this compound at elevated temperatures and allow for precipitation upon cooling.[11]

-

Dissolution: Dissolve a known quantity of this compound in a minimal amount of the selected solvent at a temperature near the solvent's boiling point to create a saturated solution.[11]

-

Cooling:

-

Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. This method tends to favor the formation of more thermodynamically stable polymorphs.

-

Rapid Cooling (Quenching): Rapidly cool the hot saturated solution by immersing the container in a cold bath (e.g., ice-salt mixture). This can trap less stable, metastable polymorphs.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove residual impurities.[11]

-

Drying: Dry the isolated crystals under vacuum at a temperature well below their melting point to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the thermal transitions of a material, including melting, crystallization, and solid-solid phase transitions between polymorphs.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 60°C) at a controlled rate (e.g., 5-10°C/min). This provides information on the thermal behavior of the initial crystalline form.

-

Cooling Scan: Cool the molten sample back to the starting temperature at a controlled rate. This reveals the crystallization behavior from the melt.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This is crucial for observing any polymorphic transitions that may have occurred during the cooling and subsequent heating cycle.[10]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for each thermal event. The presence of multiple melting peaks or exothermic transitions followed by melting can indicate the presence of different polymorphs.[16]

Quantitative Data (Representative for Long-Chain Esters):

| Polymorphic Form | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) | Notes |

| α (Alpha) | 45 - 50 | 50 - 55 | 150 - 180 | Least stable form, often observed upon rapid cooling from the melt. |

| β' (Beta-prime) | 55 - 60 | 60 - 65 | 180 - 210 | Intermediate stability, often the desired form in applications. |

| β (Beta) | 65 - 70 | 70 - 75 | 210 - 240 | Most stable form, with the highest melting point and enthalpy. |

Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and characterizing different crystalline forms, as each polymorph produces a unique diffraction pattern.[9]

Detailed Methodology:

-

Sample Preparation: Gently grind the this compound sample into a fine powder to ensure random orientation of the crystallites. Mount the powder on a low-background sample holder.[9]

-

Instrument Setup: Use a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).

-

Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and dwell time.[9]

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction pattern with known patterns in crystallographic databases. For this compound, characteristic intense peaks have been reported at 2θ values of 21° and 24°.[17]

-

Polymorph Differentiation: Different polymorphs will exhibit distinct peak positions and relative intensities.

-

Unit Cell Determination: For novel polymorphs, the diffraction pattern can be indexed to determine the unit cell parameters (a, b, c, α, β, γ) and space group, which provides fundamental information about the crystal structure.[9]

-

Crystallographic Data (Representative for Long-Chain Esters):

Long-chain esters often crystallize in an orthorhombic subcell. While specific unit cell parameters for this compound polymorphs are not available, Table 3 provides representative values for such compounds.

| Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~7.5 |

| b (Å) | ~5.0 |

| c (Å) | > 2 x chain length |

Polarized Light Microscopy (PLM)

PLM is a valuable technique for visualizing the morphology (shape and size) of crystals and observing phase transitions in real-time.[18][19][20][21]

Detailed Methodology:

-

Sample Preparation: Place a small amount of this compound on a microscope slide and cover with a coverslip.

-

Observation: Place the slide on a hot stage attached to a polarized light microscope.

-

Heating and Cooling: Heat the sample through its melting transition and then cool it to observe recrystallization. Different polymorphs will often exhibit distinct crystal habits (e.g., needles, plates, spherulites).

-

Image Capture: Capture images at different temperatures to document the crystal morphology and any transformations.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and can be used to differentiate between polymorphs.[22][23] Different crystal packing arrangements in polymorphs lead to subtle shifts in the Raman spectra. One study has reported the identification of two different forms of this compound in a biological system using this technique, highlighting its potential for polymorphic analysis.[22]

Thermodynamic Stability and Polymorphic Transformations

The relative stability of different polymorphs can be understood through the concept of Gibbs free energy (G). The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most thermodynamically stable.[6] The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

G = H - TS

DSC data can be used to construct a Gibbs free energy-temperature diagram to visualize the relative stability of polymorphs and predict the direction of spontaneous transformations.

Conclusion

The crystalline structure and polymorphism of this compound are critical parameters that influence its performance in various applications. While a complete dataset on the distinct polymorphic forms of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its characterization based on established analytical techniques and data from analogous long-chain esters. The detailed experimental protocols for recrystallization, DSC, PXRD, and PLM offer a practical approach for researchers to investigate and control the solid-state properties of this compound, ultimately leading to more robust and effective product formulations. Further research, particularly single-crystal X-ray diffraction studies, is warranted to definitively elucidate the crystal structures of this compound polymorphs.

References

- 1. researchgate.net [researchgate.net]

- 2. chemeo.com [chemeo.com]

- 3. estherchem.com [estherchem.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound - Description [tiiips.com]

- 6. researchgate.net [researchgate.net]

- 7. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 8. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystals Photographed with Polarization Microscopy - The Canadian Nature Photographer [canadiannaturephotographer.com]

- 19. Crystals by Polarized Light Microscopy Science & Art Part II- Canadian Nature Photographer [canadiannaturephotographer.com]

- 20. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy - Selected Literature References [micro.magnet.fsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Myristyl Myristate: A Technical Guide to its Solubility Profile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a widely used emollient, texture enhancer, and opacifier in the cosmetic and pharmaceutical industries. Its performance in a formulation is intrinsically linked to its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility profile of this compound, detailed experimental protocols for its determination, and conceptual diagrams to illustrate key relationships.

Core Concepts of this compound Solubility

This compound (chemical formula C28H56O2) is a large, nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The long hydrocarbon chains of both the fatty acid and fatty alcohol components result in a molecule with significant hydrophobic character. Consequently, it exhibits good solubility in nonpolar organic solvents and is insoluble in polar solvents like water.

Solubility Data

| Solvent Class | Specific Solvent Examples | Solubility of this compound | Reference |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | Mineral Spirits, Heptane, Hexane | Soluble | [1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [1][2] |

| Oils | Mineral Oil, Vegetable Oils | Soluble | [1][3][4] |

| Esters | Isopropyl Myristate, Oleyl Alcohol | Soluble | [1] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Polar Aprotic Solvents | Acetone | Insoluble | [3] |

| Polar Protic Solvents | |||

| Alcohols | Ethanol, Isopropanol | Insoluble | [3][4] |

| Glycols | Propylene Glycol | Insoluble | [1][3][4] |

| Polyols | Glycerin (Glycerol) | Insoluble | [1][3][4] |

| Water | Water | Insoluble | [3][4][5] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker bath or incubator

-

Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or a validated HPLC method)

-

Vortex mixer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

-

Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, must be worn.

-

Consult the Material Safety Data Sheets (MSDS) for both this compound and the selected organic solvents before starting the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationships governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual diagram of this compound solubility relationships.

References

Myristyl Myristate: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Review of the Synthesis, Characterization, and Application of a Key Wax Ester in Research and Development

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a wax ester that has garnered significant attention in the cosmetic, pharmaceutical, and materials science fields. Its unique physicochemical properties, including a melting point near human body temperature and excellent emollient characteristics, make it a versatile ingredient in a wide array of formulations. This technical guide provides a detailed overview of this compound, focusing on its synthesis, analytical characterization, and functional applications, with a particular emphasis on experimental methodologies relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is a white to yellowish waxy solid at room temperature.[1][2] Its properties are crucial for its function in various formulations, providing structure, texture, and a unique sensory profile.[3][4] Key quantitative data are summarized in Table 1.

| Property | Value | References |

| Chemical Name | Tetradecyl tetradecanoate | [5][6] |

| CAS Number | 3234-85-3 | [3][7] |

| Molecular Formula | C28H56O2 | [5][7] |

| Molecular Weight | 424.74 g/mol | [5][7] |

| Appearance | White to yellowish waxy solid/flakes | [1][2][3] |

| Melting Point | ~38 - 45 °C (100 - 113 °F) | [3][7][8] |

| Solubility | Insoluble in water; Soluble in oils | [9][10] |

| Typical Usage Concentration | 1 - 10% | [3][4][7] |

| Comedogenicity Index | 5 out of 5 | [11] |

Synthesis of this compound

This compound is commercially produced through the esterification of myristyl alcohol with myristic acid.[12][13] This reaction can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis

The industrial production of this compound typically involves a direct esterification reaction catalyzed by an acid, such as sulfuric acid.[13] The process generally involves heating the reactants and removing the water byproduct to drive the reaction to completion.

Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and "green" alternative to traditional chemical methods, often proceeding under milder reaction conditions.[14] Lipases, such as immobilized Candida antarctica lipase (Novozym 435), are effective catalysts for this esterification.[9][14]

This protocol is based on established methods for the enzymatic synthesis of wax esters.[7]

-

Materials:

-

Myristic acid (≥98% purity)

-

Myristyl alcohol (≥98% purity)

-

Immobilized lipase (e.g., Novozym® 435)

-

n-hexane (or other suitable organic solvent, optional for solvent-based reaction)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Reaction Setup:

-

Reaction Conditions:

-

Heat the mixture to 60-70°C with constant stirring (e.g., 200 rpm).[7][14]

-

To drive the reaction, remove the water byproduct, for instance by applying a vacuum or bubbling dry nitrogen through the mixture.[14]

-

Monitor the reaction progress by periodically analyzing the concentration of myristic acid via titration.[7]

-

-

Product Purification:

-

After the desired conversion is achieved (typically 2-24 hours), cool the mixture and separate the immobilized enzyme by filtration.[7][14]

-

Wash the reaction mixture with a 5% sodium bicarbonate solution to remove unreacted myristic acid.[7]

-

Wash with distilled water until the aqueous phase is neutral.[7]

-

Dry the organic phase over anhydrous sodium sulfate.[7]

-

Remove the solvent using a rotary evaporator to yield the purified this compound.[7]

-

Analytical Characterization

The purity and identity of this compound are critical for its performance and safety in final formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

This protocol outlines a high-temperature GC-MS method for the analysis of this compound and potential impurities like unreacted myristic acid and myristyl alcohol.[4]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent such as hexane or toluene and dilute to the mark to a final concentration of 0.1–1.0 mg/mL.[4]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

-

Column: DB-1 HT fused-silica capillary column (15 m × 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.[4]

-

Injector: Split/splitless injector at 350°C.[4]

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 240°C.[4]

-

Ramp 2: 8°C/min to 390°C, hold for 6 minutes.

-

-

Mass Spectrometer:

-

-

Data Analysis:

-

Identify this compound and any impurities by comparing their retention times and mass spectra with those of certified reference standards.

-

Quantify the purity by calculating the peak area percentage.

-

Applications in Formulations

This compound is a multifunctional ingredient valued for its contributions to the sensory and stability aspects of cosmetic and pharmaceutical products.

-

Emollient: It forms an occlusive layer on the skin, reducing transepidermal water loss and imparting a soft, smooth feel.[3][15]

-

Texture Enhancer and Thickener: It increases the viscosity and body of creams and lotions, providing a rich, substantive feel without being greasy.[3][4]

-

Emulsion Stabilizer: As a co-emulsifier, it enhances the stability of emulsions, particularly at higher oil levels and across temperature variations.[3][16]

-

Opacifying Agent: It contributes to a white, glossy appearance in emulsions.[3][7]

Formulation of a Stable Oil-in-Water (O/W) Cream

This protocol provides a general method for creating a stable O/W cream incorporating this compound.

-

Phase Preparation:

-

Oil Phase: In a beaker, combine this compound (e.g., 3-5% w/w), other oil-soluble ingredients (e.g., mineral oil, other esters), and the primary oil-in-water emulsifier.

-

Aqueous Phase: In a separate beaker, combine purified water, any water-soluble ingredients (e.g., humectants like glycerin), and preservatives.

-

-

Heating:

-

Heat both the oil and aqueous phases separately to 70-75°C in a water bath, stirring until all components are dissolved.[10]

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase while mixing with a homogenizer at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.[10]

-

-

Cooling:

-

Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently (e.g., 200-300 rpm) until it reaches room temperature.[10]

-

-

Final Adjustments:

-

Measure the pH and adjust if necessary.

-

Safety and Toxicological Profile

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[14][17]

-

Acute Toxicity: Acute oral and dermal toxicity tests in rats have shown this compound to be nontoxic.[14][17]

-

Irritation: It has been found to cause minimal to mild skin irritation and minimal eye irritation in rabbits.[14][17]

-

Sensitization: It did not produce sensitization in guinea pig studies.[14][17]

-

Comedogenicity: this compound has a high comedogenicity rating (5 out of 5), indicating a potential to clog pores, particularly for individuals with acne-prone skin.[11]

Experimental Protocol: Comedogenicity Testing (Rabbit Ear Model)

The rabbit ear model is a standard preclinical method to assess the comedogenic potential of topical substances.[3]

-

Test Substance Application:

-

Apply the test substance (e.g., this compound) daily to the inner surface of one ear of a rabbit for two to three weeks. The other ear can serve as an untreated control.[3]

-

-

Evaluation:

-

At the end of the application period, excise the treated skin tissue.

-

Process the tissue for microscopic examination of the hair follicles.[3]

-

-

Scoring:

Stability in Formulations

The stability of this compound in emulsions is crucial for product shelf-life and efficacy. It is susceptible to hydrolysis, particularly at extreme pH values, which breaks it down into myristic acid and myristyl alcohol.[16]

Experimental Protocol: Accelerated Stability Testing of a Cosmetic Emulsion

This protocol is used to predict the long-term stability of a formulation containing this compound.[16]

-

Sample Preparation:

-

Prepare three batches of the final formulation and package them in the intended commercial containers.[16]

-

-

Storage Conditions:

-

Place samples in a stability chamber under accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

-

Store a control set of samples at room temperature (20-25°C).[16]

-

-

Evaluation at Time Points (e.g., 0, 1, 2, 3 months):

Role in Drug Delivery

While primarily an excipient, this compound can influence the delivery of active pharmaceutical ingredients (APIs) in topical formulations. Its occlusive properties can enhance skin hydration, which may improve the penetration of certain APIs. Furthermore, as a lipid component, it can act as a vehicle for lipophilic drugs, potentially aiding in their solubilization and dispersion within a formulation.[18] Research into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), may utilize wax esters like this compound as part of the solid lipid matrix to control drug release.

References

- 1. MYRISTIC ACID ISOPROPYL ESTER - Ataman Kimya [atamanchemicals.com]

- 2. Green synthesis of isopropyl myristate in novel single phase medium Part II: Packed bed reactor (PBR) studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. neogenesispro.com.au [neogenesispro.com.au]

- 6. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. GSRS [precision.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. specialchem.com [specialchem.com]

- 14. researchgate.net [researchgate.net]

- 15. labmuffin.com [labmuffin.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound - Description [tiiips.com]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Thermogravimetric Analysis of Myristyl Myristate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl myristate, the ester of myristyl alcohol and myristic acid, is a widely used emollient, texture enhancer, and stabilizer in the cosmetic and pharmaceutical industries.[1][2] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product quality and shelf-life. Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal decomposition and stability of materials like this compound.

This technical guide provides an in-depth overview of the thermogravimetric analysis of this compound. While specific, publicly available TGA data for this compound is limited, this document outlines a comprehensive experimental protocol and presents representative data based on the analysis of structurally similar long-chain fatty acid esters. This guide serves as a practical resource for professionals involved in the formulation and quality control of products containing this ingredient.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is crucial for obtaining reproducible and accurate results. The following protocol is a recommended starting point, which may be optimized based on the specific instrumentation and analytical objectives.

Instrumentation and Parameters

A standard thermogravimetric analyzer is employed for this analysis. The key experimental parameters are outlined in the table below.

| Parameter | Value | Rationale |

| Sample Preparation | A small sample (5-10 mg) of this compound is accurately weighed into a ceramic or aluminum TGA pan. | A small sample size ensures uniform heating and minimizes temperature gradients within the sample. |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min is a common starting point for TGA experiments, providing a good balance between resolution and analysis time. |

| Temperature Range | 25 °C to 600 °C | This range is sufficient to cover the melting and complete decomposition of this compound. |

| Atmosphere | Nitrogen (Inert) | An inert atmosphere of nitrogen is used to study the thermal decomposition of the material in the absence of oxidation. |

| Flow Rate | 20-50 mL/min | A consistent flow of nitrogen purges the furnace of any gaseous decomposition products. |

Data Presentation: Representative TGA Data

The following table summarizes the expected quantitative data from the TGA of this compound, based on the thermal behavior of similar long-chain esters. This data should be considered representative and may vary with specific experimental conditions.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) |

| Initial Volatilization | ~150 - 200 | ~220 - 250 | < 5 |

| Primary Decomposition | ~250 - 300 | ~320 - 350 | > 90 |

| Final Residue at 600°C | - | - | < 1 |

Mandatory Visualization

Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for conducting a TGA experiment on this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a primary pathway involving the cleavage of the ester bond, leading to the formation of volatile products.